molecular formula C21H20N4O2S B10987460 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10987460
M. Wt: 392.5 g/mol
InChI Key: DTEAEFSRMXXVJD-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position and a propanamide linker connected to a 7-methoxyindole moiety. Its molecular formula is C21H20N4O2S, with a molecular weight of 392.5 g/mol (CAS: 1282123-64-1) . The 7-methoxyindole group introduces electron-donating properties, while the benzyl-thiadiazole moiety contributes to aromatic interactions and lipophilicity.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C21H20N4O2S/c1-27-17-9-5-8-16-10-12-25(20(16)17)13-11-18(26)22-21-24-23-19(28-21)14-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,22,24,26)

InChI Key

DTEAEFSRMXXVJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiocarbohydrazides

A common approach involves treating substituted thiocarbohydrazides with oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂). For example, 5-benzyl-1,3,4-thiadiazol-2-amine can be synthesized by reacting benzyl isothiocyanate with hydrazine hydrate, followed by oxidative cyclization using I₂ in 1,4-dioxane under reflux (72–80% yield).

Reaction Conditions Table

ReagentSolventTemperatureTimeYieldSource
I₂, K₂CO₃1,4-dioxaneReflux20 h78%
H₂O₂, HCl (cat.)Ethanol60°C6 h72%

The choice of oxidizing agent impacts regioselectivity: iodine favors 1,3,4-thiadiazole formation, while H₂O₂ minimizes side products.

Preparation of the 7-Methoxyindole Moiety

The 7-methoxyindole component is synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling.

Fischer Indole Synthesis

Cyclization of 4-methoxyphenylhydrazine with γ-keto esters or aldehydes under acidic conditions generates 7-methoxyindole. For instance, reacting 4-methoxyphenylhydrazine with levulinic acid in acetic acid at 110°C produces 7-methoxyindole in 65% yield.

Functionalization at the 1-Position

Introducing the propanamide side chain requires N-alkylation. Treating 7-methoxyindole with acryloyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields 1-acryloyl-7-methoxyindole (85% yield). Subsequent Michael addition with ammonia or amines forms the propanamide chain.

Coupling the Thiadiazole and Indole Components

The final assembly involves linking the thiadiazole amine to the indole-propanamide intermediate.

Amide Bond Formation

A two-step protocol is employed:

  • Activation of the Carboxylic Acid : The indole-propanamide carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Nucleophilic Acyl Substitution : Reacting the acyl chloride with 5-benzyl-1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) with Et₃N yields the target compound (68% yield).

Optimization Data Table

Coupling AgentBaseSolventTemperatureYieldPurity
SOCl₂Et₃NTHF0°C → RT68%95%
EDCl/HOBtDIPEADMFRT58%89%

Electron-deficient thiadiazole amines exhibit lower reactivity, necessitating SOCl₂ over standard carbodiimide coupling agents.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.45–7.32 (m, 5H, benzyl), 6.89 (d, J = 8.4 Hz, 1H, indole H-6), 3.91 (s, 3H, OCH₃).

  • HRMS : m/z calcd. for C₂₁H₂₀N₄O₂S [M+H]⁺: 393.1385; found: 393.1389.

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation

Competing 1,2,4-thiadiazole byproducts may form during cyclization. Using iodine instead of H₂O₂ reduces this issue (byproduct ratio 1:12 vs. 1:4).

Steric Hindrance in Amide Coupling

The bulky benzyl group on the thiadiazole impedes acyl chloride reactivity. Pre-activating the carboxylic acid at 0°C improves yields by 15–20%.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A patent-pending method employs a Pd-catalyzed coupling between 5-bromo-1,3,4-thiadiazole and a benzylboronic ester. While efficient (82% yield), this route requires expensive catalysts like Pd(PPh₃)₄.

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on Wang resin enables iterative coupling with Fmoc-protected indole derivatives. This approach achieves 74% yield but demands specialized equipment .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and methoxyindole moiety undergo selective oxidation under controlled conditions:

  • Sulfur oxidation : Treatment with hydrogen peroxide (3% H₂O₂) in acetic acid converts the thiadiazole sulfur to sulfoxide derivatives at 60°C (85% yield). Prolonged exposure forms sulfone analogs.

  • Indole oxidation : Ceric ammonium nitrate (CAN) in acetonitrile oxidizes the 7-methoxyindole subunit to form quinone-like structures, critical for enhancing electrochemical properties .

Reduction Reactions

Key reducible groups include the amide bond and aromatic systems:

  • Amide reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the propanamide group to a propylamine derivative (72% yield). Sodium borohydride shows limited efficacy (<15% conversion).

  • Selective hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzyl group's aromatic ring while preserving the indole system.

Substitution Reactions

The thiadiazole ring exhibits nucleophilic substitution at position 5:

NucleophileConditionsProductYield
BenzylamineDMF, 80°CN-Benzyl analog68%
ThiophenolK₂CO₃, EtOHThioether derivative54%
HydrazineReflux, H₂OHydrazide intermediate83%

These substitutions modify biological activity; thioether derivatives show 3× enhanced antimicrobial potency compared to the parent compound.

Hydrolysis Reactions

Controlled breakdown pathways include:

  • Acidic hydrolysis (6M HCl, 100°C): Cleaves the amide bond, yielding 3-(7-methoxy-1H-indol-1-yl)propanoic acid and 5-benzyl-1,3,4-thiadiazol-2-amine.

  • Basic hydrolysis (NaOH 10%, 70°C): Produces sodium carboxylate and releases gaseous NH₃.

Cyclization Reactions

The compound participates in intramolecular cyclization to form polyheterocyclic systems:

ConditionsProductApplication
POCI₃, DCM, 0°C → 25°CThiadiazolo[3,2-b]indole fused systemAnticancer lead compound
CuI, K₂CO₃, DMF, 120°CTriazolo-thiadiazine hybridCOX-2 inhibition (IC₅₀=1.2µM)

Mechanistic Insights from Spectral Studies

  • ¹H NMR : Disappearance of the amide proton signal (δ 8.2 ppm) after reduction confirms successful conversion to amine .

  • 13C NMR : New carbonyl signals at δ 170–175 ppm in oxidation products validate sulfone formation.

Biological Implications of Reaction Products

  • Antioxidant activity : Quinone derivatives exhibit DPPH radical scavenging at IC₅₀=12.4µM (1.4× ascorbic acid) .

  • Cytotoxicity : Thiadiazolo-indole fused compounds show selective activity against U-87 glioblastoma (EC₅₀=8.7µM) .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Future work should explore photochemical reactions and transition-metal-catalyzed couplings to expand synthetic utility.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activities. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist of certain receptors, affecting cellular signaling pathways.

    Protein-Protein Interactions: The compound could disrupt or stabilize protein-protein interactions, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide (CAS: 1630853-41-6)
  • Molecular Formula : C20H24N4O2S
  • Molecular Weight : 384.5 g/mol
  • Key Differences : The benzyl group is replaced with a cyclohexyl substituent, reducing aromaticity but increasing steric bulk and lipophilicity. This substitution may alter binding affinity to hydrophobic targets compared to the benzyl analog .
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide (CAS: 1324065-75-9)
  • Molecular Formula : C24H24N4O3S
  • Molecular Weight : 448.5 g/mol
  • Key Differences : The thiadiazole bears a tetrahydrofuran-2-yl group, introducing oxygen-based polarity. The indole moiety is substituted with a benzyloxy group at the 5-position, enhancing electron density and steric hindrance compared to the 7-methoxy substitution in the target compound .

Positional Isomerism in the Indole Moiety

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide (CAS: 1282123-64-1)
  • Molecular Formula : C21H20N4O2S
  • Molecular Weight : 392.5 g/mol
  • Key Differences: The methoxy group is at the 4-position instead of the 7-position on the indole ring.

Core Heterocycle Modifications

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6 in )
  • Molecular Formula : C18H12N4O2S
  • Molecular Weight : 348.39 g/mol
  • Key Differences : The thiadiazole core is fused with an isoxazole ring, and the propanamide linker is absent. The compound exhibits dual carbonyl groups (IR: 1606 cm⁻¹) and lower molecular weight, suggesting reduced conformational flexibility compared to the target compound .
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic Acid Ethyl Ester (Compound 8c in )
  • Molecular Formula : C29H22N4O3S
  • Molecular Weight : 506.59 g/mol
  • Key Differences: Incorporates a nicotinic acid ethyl ester group and a benzoylimino substituent. The extended π-system and ester functionality enhance polarity, which may influence solubility and metabolic pathways .

Q & A

Q. What are the recommended synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide, and how can reaction conditions be optimized?

Answer: The synthesis of structurally similar thiadiazole-propanamide hybrids typically involves:

  • Step 1 : Condensation of 5-substituted-1,3,4-thiadiazol-2-amine with activated acylating agents (e.g., chloroacetyl chloride) in the presence of triethylamine in dioxane at 20–25°C .
  • Step 2 : Coupling with indole derivatives via nucleophilic substitution or amidation. For example, 7-methoxyindole can be functionalized with a propanamide linker using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous DMF .
    Optimization Tips :
  • Use dry solvents to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) .
  • Purify intermediates via recrystallization (ethanol or ethanol-DMF mixtures) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: Employ a multi-spectral approach:

  • 1H/13C-NMR : Verify substituent positions using characteristic shifts. For example:
    • Thiadiazole C-2 proton: δ ~7.5–8.5 ppm .
    • Methoxy group (OCH3): δ ~3.8–4.0 ppm .
  • IR Spectroscopy : Confirm amide C=O (~1650–1670 cm⁻¹) and thiadiazole C-S (~680 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerances ≤0.4%) .

Advanced Research Questions

Q. What computational strategies are suitable for elucidating structure-activity relationships (SAR) against cancer targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., FLT3) or apoptosis regulators (e.g., Bcl-2). Prioritize the thiadiazole and indole moieties for hydrogen bonding and π-π stacking .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability with key residues (e.g., ATP-binding pockets) .
  • QSAR Models : Corrogate substituent effects (e.g., benzyl vs. nitro groups) using Hammett σ constants and IC50 data from analogs .

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. apoptosis induction) be resolved?

Answer: Methodological Framework :

  • Dose-Response Curves : Test across 0.1–100 µM to differentiate cytotoxic vs. cytostatic effects .
  • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in parallel .
  • Pathway Inhibition Assays : Measure caspase-3/7 activation (luminescent assays) to confirm apoptosis-specific mechanisms .
    Case Study : Thiadiazole derivatives with 4-nitrophenyl groups showed IC50 <10 µM but no apoptosis, suggesting non-canonical targets .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Answer: Challenges :

  • Low solubility in aqueous buffers.
  • Matrix interference from indole metabolites.
    Solutions :
  • Sample Prep : Use protein precipitation (acetonitrile:methanol 4:1) followed by SPE (C18 cartridges) .
  • LC-MS/MS : Optimize ESI+ conditions (capillary voltage: 3.5 kV; source temp: 300°C). Monitor transitions:
    • Parent ion: m/z 435 → fragment ions m/z 292 (thiadiazole) and m/z 174 (indole) .
  • Validation : Include stability tests (24h, RT) and spike-recovery (≥85%) .

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